molecular formula C9H10N4 B2479601 N,7-dimethylpyrido[2,3-d]pyrimidin-2-amine CAS No. 1454682-78-0

N,7-dimethylpyrido[2,3-d]pyrimidin-2-amine

Cat. No.: B2479601
CAS No.: 1454682-78-0
M. Wt: 174.207
InChI Key: GPGYYWQDCFNVOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,7-dimethylpyrido[2,3-d]pyrimidin-2-amine is a useful research compound. Its molecular formula is C9H10N4 and its molecular weight is 174.207. The purity is usually 95%.
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Scientific Research Applications

Structural and Molecular Studies

N,7-dimethylpyrido[2,3-d]pyrimidin-2-amine and its derivatives have been extensively studied for their structural and molecular properties. For instance, the compound 6-(2,6-Dimethylphenyl)pyrido[2,3-d]pyrimidin-7-amine was analyzed for its planar pyrido[2,3-d]pyrimidine system and its hydrogen bonding capabilities, which form centrosymmetric dimers (Nukui et al., 2009).

Synthesis and Chemical Reactions

The synthesis of various derivatives of pyrido[2,3-d]pyrimidin-2-amine has been a significant focus of research. A notable example includes the one-step synthesis of substituted 7H-pyrrolo[2,3-d]pyrimidin-4-amines (Jørgensen et al., 1985). Additionally, the S-alkylation of 2-thioxo-5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-ones under phase transfer conditions has been explored, demonstrating selective product formation (Dave & Patel, 2001).

Biological and Medicinal Applications

These compounds have shown potential in various biological applications. For example, the synthesis and evaluation of insecticidal and antibacterial potential of pyrimidine linked pyrazole heterocyclics have been reported (Deohate & Palaspagar, 2020). Moreover, the antifungal effects of certain derivatives, like 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine, against fungi such as Aspergillus terreus and Aspergillus niger, have been investigated (Jafar et al., 2017).

Advanced Materials Research

In materials science, pyrido[2,3-d]pyrimidin-2-amine derivatives like 7-methoxypyrido[2,3-d]pyrimidin-4-amine have been studied as corrosion inhibitors for mild steel in acidic medium, showcasing their utility in industrial applications (Yadav et al., 2015).

Mechanism of Action

Target of Action

Pyridopyrimidine derivatives have been studied for their potential therapeutic effects, indicating that they may interact with a variety of biological targets .

Mode of Action

It’s known that pyridopyrimidine derivatives can exhibit a range of pharmacological effects, including anti-inflammatory activities . These effects are likely due to the compound’s interaction with its targets, leading to changes in cellular processes.

Biochemical Pathways

Related compounds have been shown to attenuate proinflammatory cytokine and chemokine gene expression , suggesting that they may influence inflammatory pathways.

Pharmacokinetics

It’s known that the lipophilicity of a drug can influence its ability to diffuse into cells , which may impact the bioavailability of N,7-dimethylpyrido[2,3-d]pyrimidin-2-amine.

Result of Action

Related compounds have been shown to exhibit anticonvulsant and antidepressant activities , suggesting that this compound may have similar effects.

Properties

IUPAC Name

N,7-dimethylpyrido[2,3-d]pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-6-3-4-7-5-11-9(10-2)13-8(7)12-6/h3-5H,1-2H3,(H,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGYYWQDCFNVOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NC=C2C=C1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.